Thiazolidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZVNJBVJWEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936787 | |
| Record name | 1,3-Thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16310-13-7, 65126-70-7 | |
| Record name | Thiazolidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemoenzymatic Approaches
Direct Synthesis from Cysteine and Related Precursors
The most common and direct routes to thiazolidine-2-carboxylic acid and its derivatives involve the condensation of a thiol-containing precursor, such as cysteine or cysteamine (B1669678), with a carbonyl compound.
Condensation Reactions with Aldehydes and Ketones
The fundamental approach to forming the thiazolidine (B150603) ring involves the reaction of L-cysteine with various aldehydes and ketones. researchgate.netmdpi.com This reaction proceeds via the nucleophilic attack of the amino group of cysteine on the carbonyl carbon of the aldehyde or ketone, followed by an intramolecular cyclization involving the thiol group to form the five-membered thiazolidine ring. smolecule.comjst.go.jp This process creates a new chiral center at the C-2 position of the thiazolidine ring, often resulting in a mixture of diastereomers. researchgate.net
For instance, the reaction of D-penicillamine with benzaldehyde (B42025) yields 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. cdnsciencepub.com Similarly, a series of 2-aryl-thiazolidine-4-carboxylic acids have been synthesized through the nucleophilic cyclic condensation of L-cysteine hydrochloride with various aromatic aldehydes. smolecule.com The reaction conditions, such as the solvent and base used, can influence the reaction time, yield, and diastereomeric excess of the products. tandfonline.com For example, the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids has been achieved at room temperature in an aqueous DMSO medium with sodium bicarbonate as a base. tandfonline.com
The table below summarizes examples of condensation reactions between cysteine or its derivatives and various carbonyl compounds.
| Precursor | Carbonyl Compound | Product | Reference |
| L-Cysteine Hydrochloride | Aromatic Aldehydes | 2-Aryl-thiazolidine-4-carboxylic acids | smolecule.com |
| D-Penicillamine | Benzaldehyde | 2-Phenyl-5,5-dimethylthiazolidine-4-carboxylic acid | cdnsciencepub.com |
| L-Cysteine | Aldoses (e.g., D-(-)-ribose, D-(+)-glucose) | 2(R,S)-(Polyhydroxyalkyl)thiazolidine-4(R) carboxylic acids | acs.org |
| L-Cysteine | Formaldehyde (B43269) | (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid | rsc.org |
| L-Cysteine | Acetone | (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid | rsc.org |
Reaction with Glyoxylate (B1226380) and Cysteamine
A particularly well-studied and physiologically relevant synthesis of this compound involves the condensation of cysteamine with glyoxylate. smolecule.comnih.gov This reaction is notable for its efficiency, proceeding with a second-order rate constant of 84 min⁻¹ M⁻¹ at 37°C and a pH of 7.5. nih.gov The reaction is efficient even at low, sub-millimolar concentrations of the reactants. nih.govebi.ac.uk The mechanism involves the nucleophilic attack of the sulfur atom of cysteamine on the carbonyl carbon of glyoxylate, followed by cyclization through the amine group to form the thiazolidine ring. smolecule.com
(RS)-2-THC can be synthesized in high yield (88.5%) by the condensation of cysteamine with glyoxylic acid monohydrate in a mixture of acetic acid and ethanol. electronicsandbooks.com This reaction is also catalyzed by the enzyme D-amino acid oxidase, suggesting a potential physiological pathway for its formation. nih.govnih.gov
Stereoselective Synthesis and Enantiomeric Control
Due to the chirality of this compound, significant research has focused on methods to control its stereochemistry during synthesis, aiming to produce optically active forms.
Asymmetric Transformation for Optically Active Forms
Asymmetric transformation is a powerful technique for obtaining enantiomerically pure forms of this compound. This method takes advantage of the fact that thiazolidine derivatives with a chiral center at the C-2 position can readily racemize or epimerize in solution through a ring-opening intermediate. electronicsandbooks.com
One successful approach involves the condensation of cysteamine with glyoxylic acid monohydrate in the presence of a chiral resolving agent, such as (2R, 3R)- or (2S, 3S)-tartaric acid. jst.go.jp This leads to the formation of a less soluble diastereomeric salt, which can be selectively crystallized. Subsequent treatment of the separated salt with a base, like triethylamine (B128534) in methanol, affords the enantiopure (-)-(R)-2-thiazolidinecarboxylic acid or (+)-(S)-2-thiazolidinecarboxylic acid. jst.go.jp The absolute configurations of these enantiomers have been determined based on their molar rotations. jst.go.jp
Investigation of Stereochemical Influence on Synthesis Pathways
The stereochemistry of the starting materials and the reaction conditions can significantly influence the stereochemical outcome of the synthesis. For example, in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, the existing (4R) stereocenter of L-cysteine can direct the stereoselectivity at the newly formed C-2 center. tandfonline.com
Studies have shown that N-acetylation of 2-substituted thiazolidine-4-carboxylic acids can proceed with selective inversion or retention of configuration at the C-2 position, depending on the reaction conditions. jst.go.jp This is often explained by a ring-opening mechanism involving Schiff-base intermediates. jst.go.jp The choice of solvent and base can also play a crucial role in the stereoselectivity of N-acylation reactions. jst.go.jp Furthermore, the steric hindrance of substituents on the thiazolidine ring can influence the conformational preferences and the stereochemical outcome of subsequent reactions. researchgate.net
The table below highlights key findings on the stereochemical control in the synthesis of this compound and its derivatives.
| Method | Key Feature | Outcome | Reference |
| Asymmetric Transformation | Use of (R)- or (S)-tartaric acid as a resolving agent during condensation of cysteamine and glyoxylic acid. | Formation of enantiopure (-)-(R)- and (+)-(S)-2-thiazolidinecarboxylic acid. | jst.go.jp |
| Diastereoselective Synthesis | Condensation of L-cysteine with aromatic aldehydes. | Formation of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids with varying diastereomeric excess. | tandfonline.com |
| N-Acetylation | Selective inversion or retention at C-2 of 2-substituted thiazolidine-4-carboxylic acids depending on reagents. | Controlled stereochemistry at C-2 through a ring-opening mechanism. | jst.go.jp |
Advanced Synthetic Strategies
Beyond direct condensation, more advanced strategies are being explored to synthesize diverse thiazolidine derivatives. These include the use of multicomponent reactions, novel catalysts, and convergent synthetic pathways. For instance, a one-pot, solvent- and scavenger-free protocol has been developed for the regio- and stereoselective synthesis of 2-iminothiazolidin-4-ones. nih.gov
Convergent synthesis strategies are also employed, particularly for more complex derivatives. This involves preparing key intermediates separately before combining them in a final step. For example, thiazolidine-2,4-dione derivatives have been synthesized by first reacting thiazolidine-2,4-dione with a bromomethyl-containing scaffold, followed by a Knoevenagel condensation with an appropriate aldehyde. mdpi.com Lewis acid-mediated additions of titanium enolates from chiral N-acyl thiazolidinethiones to acetals represent another powerful tool for the stereoselective construction of carbon-carbon bonds in thiazolidine-containing molecules. orgsyn.org These advanced methods offer greater flexibility and control in accessing a wide range of structurally diverse and potentially bioactive thiazolidine compounds. nih.govontosight.ai
1,3-Dipolar Cycloaddition Reactions in this compound Synthesis
A significant method for constructing complex heterocyclic scaffolds involves the 1,3-dipolar cycloaddition reaction utilizing this compound. nih.gov This process typically begins with the in-situ generation of an azomethine ylide. The reaction of this compound with a carbonyl compound, such as thioisatin (benzo[b]thiophene-2,3-dione), leads to the formation of an intermediate iminium species. nih.govresearchgate.net This species then undergoes a stereospecific 1,3-cycloreversion, losing a molecule of carbon dioxide to form a highly reactive azomethine ylide. nih.gov
This transient azomethine ylide is a 1,3-dipole that can be readily trapped by various dipolarophiles, including both electron-rich and electron-deficient acetylenic and ethylenic compounds. nih.govnih.gov The subsequent [3+2] cycloaddition reaction between the ylide and the dipolarophile leads to the formation of novel and complex heterocyclic structures, such as azabicycloadducts and spiro-pyrrolidines. nih.govnih.govclockss.org This method is valued for its efficiency and its ability to generate molecular diversity from readily available starting materials. nih.govclockss.org The regioselectivity of these cycloaddition reactions has been studied using theoretical calculations to understand the energetic properties of the reactants, transition states, and the resulting cycloadducts. nih.govresearchgate.net
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions
| Reactants | Dipolarophile | Product | Reference |
|---|---|---|---|
| Thioisatin, this compound | Diphenylacetylene (B1204595) | Azabicycloadduct | nih.gov |
| Thioisatin, this compound | Methyl acrylate | Regioisomeric mixture of cycloadducts | nih.govresearchgate.net |
| Acenaphthenequinone, Thiazolidine-4-carboxylic acid | (Z)-5-benzylidene-2-thioxothiazolidin-4-one | Dispiro compound | clockss.org |
Note: The table showcases representative reactions. Thiazolidine-4-carboxylic acid and N-methylglycine are also used to generate azomethine ylides for similar cycloaddition reactions.
Multi-step Synthetic Pathways for Novel Hybrids
The thiazolidine scaffold, particularly in the form of thiazolidine-2,4-dione, is a cornerstone in the multi-step synthesis of novel hybrid molecules with potential therapeutic applications. mdpi.comresearchgate.net These synthetic pathways are designed to combine the thiazolidine core with other biologically active pharmacophores, such as acridine (B1665455), to create new chemical entities. mdpi.com
A representative multi-step synthesis of thiazolidine-2,4-dione-acridine hybrids involves several key transformations. mdpi.com The process may begin with substitution reactions to create aldehyde intermediates, such as 2-(4-formylphenoxy)-N-phenylacetamides. mdpi.com This is followed by a crucial Knoevenagel condensation between the aldehyde derivative and thiazolidine-2,4-dione. mdpi.comnih.gov This condensation, often catalyzed by piperidine (B6355638) and acetic acid, forms a 5-benzylidene-thiazolidine-2,4-dione intermediate. mdpi.com In the final step, this intermediate is alkylated with a suitable acridine derivative, like 9-(bromomethyl)acridine, in the presence of a base such as potassium carbonate, to yield the target hybrid molecule. mdpi.com Such multi-step strategies allow for the systematic construction of complex molecules where different structural components can be varied to fine-tune biological activity. mdpi.comnih.gov
Table 2: Illustrative Multi-step Synthesis of a Thiazolidine-2,4-dione Hybrid
| Step | Reaction Type | Reactants | Product | Reference |
|---|---|---|---|---|
| 1 | Substitution | 2-bromo-N-phenylacetamide, 4-hydroxybenzaldehyde | 2-(4-formylphenoxy)-N-phenylacetamide | mdpi.com |
| 2 | Knoevenagel Condensation | 2-(4-formylphenoxy)-N-phenylacetamide, Thiazolidine-2,4-dione | 5-(4-(2-oxo-2-(phenylamino)ethoxy)benzylidene)thiazolidine-2,4-dione | mdpi.com |
Utilization as a Versatile Building Block in Complex Molecular Architectures
This compound and its close derivatives are highly valued as versatile building blocks in the synthesis of complex molecular architectures. nih.govontosight.airsc.org Their utility stems from the inherent reactivity and stereochemistry of the thiazolidine ring, which contains both sulfur and nitrogen heteroatoms and is an analogue of the amino acid proline. ebi.ac.ukekb.eg This structure serves as a robust scaffold for introducing further chemical diversity.
One of the primary applications of this compound as a building block is in the generation of azomethine ylides for 1,3-dipolar cycloaddition reactions, as previously detailed. This strategy provides access to a wide array of nitrogen-containing heterocycles, including complex spiro and fused ring systems that are of significant interest in medicinal chemistry. nih.govclockss.org For instance, its reaction with thioisatin generates novel azabicycloadducts, demonstrating its role in constructing sophisticated molecular frameworks. nih.govsigmaaldrich.com
Furthermore, the thiazolidine ring system is a key component in the targeted synthesis of hybrid molecules. mdpi.comnih.gov Derivatives like thiazolidine-2,4-dione are fundamental starting materials for creating compounds that merge the thiazolidine core with other pharmacologically relevant moieties, such as triazoles or acridines. mdpi.comnih.gov this compound itself serves as an intermediate in the synthesis of various bioactive compounds, including tyrosinase inhibitors and precursors to other heterocyclic systems like 2,3-dihydropyrrolo[2,1-b]thiazoles. sigmaaldrich.comnih.gov The ability to functionalize the thiazolidine ring at multiple positions makes it an adaptable and indispensable tool for chemists aiming to build complex and functionally diverse molecules. rsc.orgekb.eg
Chemical Modification and Derivative Design
Strategic Derivatization of the Thiazolidine (B150603) Ring System
The chemical architecture of thiazolidine-2-carboxylic acid offers multiple sites for modification, allowing for a systematic exploration of structure-activity relationships (SAR). Key strategies involve substitutions at the carboxylic acid group and alterations to the heterocyclic ring itself.
The carboxylic acid group is a primary target for derivatization, often to enhance pharmacokinetic properties or to introduce new binding interactions with biological targets. Common modifications include:
Esterification: Conversion of the carboxylic acid to an ester can modulate lipophilicity, which may improve membrane permeability. This is a standard prodrug strategy to enhance oral bioavailability.
Amide Formation: Coupling the carboxylic acid with various amines or amino esters produces amides. researchgate.net This strategy is widely used to explore new hydrogen bonding interactions and to introduce diverse substituents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) are commonly employed to facilitate amide bond formation. nih.govlibretexts.org These reactions create secondary and tertiary amides, significantly expanding the chemical space of the derivatives. nih.govlibretexts.org
Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This removes the acidic nature of the moiety and introduces a new functional group for further derivatization.
The thiazolidine ring itself can be modified to influence the compound's conformation and interaction with target proteins.
N-Acylation and N-Arylation: The secondary amine within the thiazolidine ring is a key site for modification. N-acylation, through reaction with acyl chlorides like acetyl chloride or benzoyl chloride, introduces an acyl group. nih.gov This modification can alter the electronic properties and steric bulk at the nitrogen atom, which has been shown to impact biological activity. nih.gov
Substitution at the 2-Position: Introducing substituents at the 2-position of the thiazolidine ring is a critical strategy for creating diversity. This is often achieved by synthesizing the ring through the condensation of L-cysteine with a variety of substituted aldehydes. scholarsresearchlibrary.comnovapublishers.com This method allows for the incorporation of a wide range of aryl and heteroaryl groups at the C2 position, leading to the synthesis of numerous 2-arylthiazolidine-4-carboxylic acids. scholarsresearchlibrary.comnih.gov The nature and substitution pattern of this aromatic ring have been shown to be crucial for the biological activity of the resulting compounds. scholarsresearchlibrary.com
Synthesis and Characterization of Novel this compound Derivatives
The synthesis of novel derivatives is a cornerstone of research into the therapeutic applications of the thiazolidine scaffold. These efforts have produced classes of compounds with significant and diverse biological activities.
Thiazolidine-2,4-diones (TZDs) are a prominent class of derivatives that, while not directly synthesized from this compound, are closely related heterocyclic structures. They are typically synthesized via the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione. nih.govmedcraveonline.comresearchgate.net The structural flexibility of the TZD core, particularly at the C-5 position, allows for extensive derivatization. researchgate.net Research has demonstrated their wide-ranging pharmacological potential. nih.gov
| Derivative Class | Research Application | Key Findings | References |
|---|---|---|---|
| 5-Benzylidene-thiazolidine-2,4-diones | Anticancer Agents | Some derivatives show activity against various human tumor cell lines. | nih.gov |
| Thiazolidine-2,4-dione-Acridine Hybrids | Antitumor Agents | Compounds with electron-withdrawing groups and specific acridine (B1665455) substitutions show enhanced antiproliferative activity against cancer cell lines like HCT116 and HeLa. | mdpi.com |
| VEGFR-2-targeting Thiazolidine-2,4-diones | Anticancer Agents | A lead compound (compound 15) demonstrated potent inhibition of VEGFR-2 and induced apoptosis in HT-29 cancer cells. | rsc.org |
| 5-(aminomethylene)thiazolidine-2,4-diones | Antimicrobial Agents | Derivatives tested showed potential against various strains of bacteria and fungi. | mdpi.com |
Direct modification of the this compound core through acylation and arylation has yielded potent biologically active molecules.
N-Acyl Derivatives: As previously mentioned, the nitrogen of the thiazolidine ring can be acylated. The synthesis involves reacting the parent 2-arylthiazolidine-4-carboxylic acid with an acyl chloride, such as acetyl chloride or benzoyl chloride. nih.gov These derivatives have been investigated for their antiviral properties, although studies have shown that in some cases, the non-acylated parent compounds exhibit better activity. nih.gov
2-Aryl Derivatives: The synthesis of 2-arylthiazolidine-4-carboxylic acids is typically achieved through a one-pot cyclocondensation reaction between L-cysteine and an appropriate aryl aldehyde. nih.govnih.govscholarsresearchlibrary.com This straightforward synthesis allows for the creation of a large library of compounds with different substituents on the aryl ring. These derivatives have been extensively studied for various biological activities. nih.govscholarsresearchlibrary.com Characterization of these novel compounds is routinely performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov
| Derivative Type | Synthetic Precursors | Research Focus | References |
|---|---|---|---|
| N-Acylated 2-aryl-1,3-thiazolidine-4-carboxylic acids | 2-Arylthiazolidine-4-carboxylic acid, Acetyl chloride, Benzoyl chloride | Antiviral activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). | nih.gov |
| 2-Arylthiazolidine-4-carboxylic acid amides | L-Cysteine, Aryl aldehydes, Various amines | Anticancer activity against prostate cancer and melanoma cell lines. | nih.govacs.org |
| 2-(Substituted phenyl)thiazolidine-4-carboxylic acids | L-Cysteine, Substituted benzaldehydes | Tyrosinase inhibitors for controlling melanin (B1238610) production. | nih.gov |
| 2-Aryl thiazolidine-4-carboxylic acids | L-Cysteine, Aromatic aldehydes | Antioxidant and radical scavenging properties. | scholarsresearchlibrary.com |
Exploration of Bioisosteric Analogues in Derivative Development
In the context of this compound and its derivatives, bioisosteric replacement is a key strategy. The thiazolidine-4-carboxylic acid core itself is considered a bioisostere of proline, where a sulfur atom replaces a methylene (B1212753) group. researchgate.net This substitution can lead to improved properties or novel biological activities.
The carboxylic acid functional group is a frequent target for bioisosteric replacement to overcome issues like poor metabolic stability or limited membrane permeability. researchgate.netnih.gov Common bioisosteres for carboxylic acids include:
Tetrazoles: This acidic heterocycle is one of the most well-known and widely used carboxylic acid bioisosteres. researchgate.netnih.gov
Hydroxamic acids
Sulfonamides
Acylsulfonamides
Thiazolidinediones: The thiazolidinone ring has been explored as a building block for the replacement of carboxylic acids in drug candidates. nih.gov
By replacing the carboxylic acid moiety in active thiazolidine derivatives with these bioisosteres, medicinal chemists aim to fine-tune the compound's properties, potentially leading to drugs with improved efficacy and better pharmacokinetic profiles. For instance, replacing a phosphate (B84403) group with a 4-thiazolidinone (B1220212) moiety was explored to create mimics with improved selectivity in cancer cells. acs.org
Enzymatic Interactions and Biochemical Pathways
Investigation of Thiazolidine-2-carboxylic Acid as an Enzyme Substrate
Substrate for D-Amino Acid Oxidase (DAAO)
This compound has been identified as a noteworthy substrate for D-Amino Acid Oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.govnih.govsemanticscholar.org It is formed from the condensation of cysteamine (B1669678) and glyoxylate (B1226380). nih.govsemanticscholar.orgresearchgate.net Studies have confirmed that a mixture of cysteamine and glyoxylate acts as a good substrate for purified hog kidney D-amino acid oxidase, with the actual substrate being the resulting this compound. nih.govsemanticscholar.orgresearchgate.net The formation from cysteamine and glyoxylate occurs with a second-order rate constant of 84 min⁻¹ M⁻¹ at 37°C and pH 7.5. nih.govresearchgate.net The interaction with DAAO is characterized by the rapid reduction of the enzyme to form a reduced enzyme-imino acid complex, a typical reaction for DAAO substrates. nih.govsemanticscholar.orgsmolecule.com
Steady-state kinetic analyses have shown that this compound is a more effective substrate for DAAO at a pH of 8.5 compared to 7.5. nih.govsemanticscholar.orgresearchgate.net Despite the pH difference, the catalytic turnover number is similar to that observed with D-proline at both pH levels. nih.govsemanticscholar.orgresearchgate.net Notably, at neutral pH, this compound is a better substrate than D-proline. nih.gov This suggests that this compound, potentially formed in vivo from cysteamine and glyoxylate, could be a physiological substrate for DAAO. nih.gov At low concentrations and a pH of 7.4, the cysteamine-glyoxylate adduct, presumed to be this compound, reacts an order of magnitude faster than any other known DAAO substrate. ebi.ac.uk
Table 1: Kinetic Parameters of DAAO with this compound No specific Km or Vmax values were found in the provided search results. The table is structured to accommodate this data if it becomes available.
| Substrate | pH | Km (mM) | Vmax (µmol/min/mg) | Catalytic Turnover (kcat) | Reference |
|---|---|---|---|---|---|
| This compound | 8.5 | Data not available | Data not available | Similar to D-proline | nih.govsemanticscholar.orgresearchgate.net |
| This compound | 7.5 | Data not available | Data not available | Similar to D-proline | nih.govsemanticscholar.orgresearchgate.net |
| D-proline | 8.5 | Data not available | Data not available | Data not available | nih.govsemanticscholar.orgresearchgate.net |
The enzymatic oxidation of this compound by DAAO results in the formation of Δ²-thiazoline-2-carboxylic acid. nih.govnih.govsemanticscholar.org This product has been identified using nuclear magnetic resonance (NMR) spectroscopy, which showed the loss of the α-hydrogen signal and a downfield shift of the signals from the 4- and 5-carbon hydrogens, consistent with the formation of an adjacent double bond. semanticscholar.org This product is unstable in acidic conditions. semanticscholar.org
An interesting characteristic of this compound is that the racemic mixture is completely oxidized by DAAO. nih.govsemanticscholar.orgresearchgate.net This occurs because the L-enantiomer undergoes rapid, spontaneous isomerization to the D-enantiomer, which is the actual substrate for the enzyme. nih.govsemanticscholar.orgebi.ac.uk The rate of this isomerization has been shown to be identical to the rate of oxidation of the L-isomer by DAAO over a temperature range of 2-30°C. nih.govsemanticscholar.orgresearchgate.net This rapid isomerization quantitatively explains the apparent activity of DAAO with the L-form of the amino acid. nih.govsemanticscholar.orgebi.ac.uk The half-life for this L to D isomerization is reported to be 3.3 minutes at 20°C.
Interaction with Proline Catabolic Enzymes (e.g., PutA)
This compound also interacts with proline catabolic enzymes, such as the bifunctional enzyme Proline Utilization A (PutA), which possesses both proline dehydrogenase (PRODH) and Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH) activities. nih.govnih.govunl.edu
L-thiazolidine-2-carboxylate (L-T2C) has been identified as a substrate for the PRODH domain of PutA from Sinorhizobium meliloti (SmPutA). nih.govnih.gov Steady-state kinetic analysis revealed that SmPutA catalyzes the FAD-dependent oxidation of L-T2C with a catalytic efficiency significantly higher than that for its natural substrate, L-proline. nih.govnih.gov While the kcat values are comparable, the KM value for L-T2C is approximately 30-fold lower than that for L-proline, indicating a much stronger binding affinity. nih.gov Stopped-flow experiments further demonstrated that L-T2C reduces the FAD cofactor in the PRODH active site at a faster rate than L-proline. nih.govnih.gov However, unlike the oxidation of proline, the oxidation of L-T2C by PRODH generates a stable Δ⁴-thiazoline-2-carboxylate species, which is not a substrate for the subsequent P5CDH reaction. nih.govnih.gov Interestingly, in some contexts, L-T2C can act as a mechanism-based inactivator of PRODH, forming a covalent adduct with the FAD cofactor. pdbj.org
Table 2: Steady-State Kinetic Parameters for SmPutA PRODH Activity
| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| L-Proline | 1.4 ± 0.1 | 55 ± 7 | 2.5 x 10⁴ | nih.gov |
Oxidation Products in PutA-mediated Metabolism (e.g., Delta-4-thiazoline-2-carboxylate)
The bifunctional enzyme Proline Utilization A (PutA) has been identified as a key player in the metabolism of thiazolidine-2-carboxylate (T2C). nih.govnih.gov PutA possesses both proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities. nih.govnih.gov Research has demonstrated that the PRODH domain of PutA from Sinorhizobium meliloti (SmPutA) catalyzes the FAD-dependent oxidation of L-T2C. nih.gov
The primary oxidation product of this reaction is an apparently stable species identified as Δ⁴-thiazoline-2-carboxylate. nih.govnih.gov This was confirmed through mass spectrometry and NMR analysis, which detected a species with a mass-to-charge ratio (m/z) of 132, consistent with the formation of a double bond during the oxidation of T2C (parent m/z of 134). nih.gov Unlike the oxidation of proline, the product of T2C oxidation does not serve as a substrate for the subsequent NAD+-dependent GSALDH activity of PutA. nih.govnih.gov
Table 1: Steady-State Kinetic Parameters of SmPutA with L-Proline and Thiazolidine (B150603) Carboxylates
| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| L-Proline | 1.4 | 36 | 3.9 x 10¹ |
| L-T2C | 1.1 | 1.2 | 9.2 x 10² |
Data sourced from studies on SmPutA PRODH activity. nih.gov
Modulation of Enzyme Activity by this compound and its Derivatives
Beyond being a substrate for metabolic enzymes, this compound and its derivatives are known to modulate the activity of several other key enzymes, demonstrating both inhibitory and activatory roles.
Inhibition of Urease Enzymes
Derivatives of this compound have emerged as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This has significant implications, as urease is a virulence factor in certain pathogens. jcsp.org.pkresearchgate.netnih.gov Studies have explored the structure-activity relationship of various thiazolidine derivatives as urease inhibitors. jcsp.org.pkresearchgate.net
For instance, a series of esters of thiazolidine-4-carboxylic acid demonstrated significant urease inhibitory activity, with the potency varying based on the length of the alkyl chain. jcsp.org.pk Molecular docking studies suggest that the inhibitory action involves the interaction of the carbonyl oxygen of the carboxylic acid with the nickel ions in the active site of the urease enzyme. jcsp.org.pkresearchgate.net Specifically, with (4R)-thiazolidine carboxylic acid, both oxygen atoms of the carboxylic terminal are thought to bind tightly to the bimetallic nickel center of Bacillus pasteurii urease. researchgate.netresearchgate.net
Table 2: Urease Inhibitory Activity of Selected Thiazolidine Derivatives
| Compound | IC₅₀ (µM) | Inhibition Type | Source |
|---|---|---|---|
| (4R)-Thiazolidine carboxylic acid | Lowest among tested | - | researchgate.net |
| 4-substituted-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid N-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenyl]-hydrazides (4a-4h) | - | - | nih.gov |
| Sulfonamide-Linked Ciprofloxacin Derivatives (e.g., 3e, 6a, 9e, 12d) | 0.081 ± 0.003 to 0.0022 ± 0.0002 | Mixed/Non-competitive | mdpi.com |
IC₅₀ values represent the concentration required for 50% inhibition.
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
A significant class of this compound derivatives, the thiazolidinediones (TZDs), are well-established as high-affinity ligands and agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govclockss.orgmdpi.comnih.gov PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and insulin (B600854) sensitization, making it a key target for antidiabetic drugs. clockss.orgnih.gov
The activation of PPARγ by TZD derivatives modulates the expression of numerous genes involved in glucose and lipid metabolism. mdpi.comnih.gov The general structure of these agonists features a thiazolidinedione headgroup, which is essential for binding to the receptor. nih.gov Molecular modeling studies have shown that these compounds interact with key hydrophilic and hydrophobic amino acid residues within the PPARγ active site. clockss.org For example, the design of novel tetrahydroquinoline-linked thiazolidinediones has led to the identification of potent PPARγ agonists. clockss.org
Table 3: Examples of Thiazolidinedione Derivatives as PPARγ Activators
| Compound Class | Key Structural Feature | Activity |
|---|---|---|
| Tetrahydroquinoline-linked thiazolidinediones | N-alkyltetrahydroquinoline tail | Selective PPARγ agonists |
| 4-substituted-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrazides | Pyrimidine and thiazolidinedione moieties | PPARγ inhibitors |
Activity is based on in vitro and in silico studies. nih.govclockss.org
Impact on Cytoplasmic Mur Ligases
Thiazolidine derivatives, particularly thiazolidin-2,4-diones, have been shown to inhibit cytoplasmic Mur ligases. mdpi.comijariie.com These enzymes (MurC-F) are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.comnih.gov The Mur ligases catalyze the sequential addition of amino acids to UDP-N-acetylmuramic acid in the cytoplasm. mdpi.com
By inhibiting these enzymes, thiazolidine derivatives disrupt the formation of the bacterial cell wall, leading to cell death. mdpi.comijariie.com This mechanism makes them attractive candidates for the development of novel antibacterial agents. For instance, a focused chemical library of compounds combining a glutamic acid moiety with a 2-thioxothiazolidin-4-one ring was designed to target the D-Glu- and diphosphate-binding pockets of the MurD active site from Escherichia coli. nih.gov The most potent compounds in this series exhibited IC₅₀ values in the micromolar range. nih.gov
Biological Activities and Mechanistic Investigations
Antimicrobial Activities
Derivatives of thiazolidine-2-carboxylic acid have demonstrated a broad spectrum of antimicrobial properties, encompassing antibacterial, antifungal, and antiviral effects. nih.gov The structural versatility of the thiazolidine (B150603) nucleus allows for substitutions at various positions, which significantly influences the antimicrobial potency and spectrum. nih.govmdpi.com
Antibacterial Efficacy and Mechanisms
This compound derivatives have been synthesized and evaluated for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain derivatives exhibit potent antibacterial effects. For instance, some 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives have demonstrated superior antibacterial activity compared to their parent compounds. nih.gov One such derivative, (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid, displayed powerful activity against Pseudomonas aeruginosa with an IC50 value of 0.195 µg/mL, surpassing the efficacy of standard antibiotics like Penicillin G and Kanamycin B in the study. nih.gov
The antibacterial action of thiazolidine derivatives is believed to stem from their ability to inhibit cytoplasmic Mur ligase enzymes (MurC-F). encyclopedia.pub These enzymes are crucial for the biosynthesis of the peptidoglycan stem peptide in bacteria, an essential component of the bacterial cell wall. encyclopedia.pub By inhibiting these ligases, the derivatives disrupt cell wall formation, ultimately leading to bacterial cell death. encyclopedia.pub Furthermore, the introduction of electron-withdrawing groups on the benzylidene moiety of thiazolidinedione derivatives has been shown to enhance antibacterial activity. ijcrt.org
| Compound Derivative | Bacterial Strain | Activity/IC50 (µg/mL) | Reference |
|---|---|---|---|
| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 | nih.gov |
| Thiazolidine-2,4-dione carboxamide derivative (am62) | Staphylococcus aureus | Most active in series | mdpi.com |
| 5(substituted benzylidene)thiazolidine-2,4-dione derivatives | Various bacteria | Activity enhanced by electron-withdrawing groups | ijcrt.org |
| Tetracyclic pyridone carboxylic acid with a thiazolidine ring (4a) | Gram-positive and Gram-negative bacteria | More potent than ofloxacin (B1677185) against most tested strains | acs.org |
Antifungal Properties and Associated Research
The antifungal potential of thiazolidine derivatives has been a significant area of research. nih.govresearchgate.net Various synthesized compounds have demonstrated notable activity against a range of fungal pathogens, including species of Aspergillus, Candida, Trichophyton, and Microsporum. nih.govresearchgate.nettandfonline.com For example, a series of 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have exhibited high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeast. nih.govresearchgate.net
The proposed mechanism for the antifungal action of some thiazolidine derivatives, such as Mycosidine, involves the disruption of the fungal cell wall. nih.gov It has been suggested that these compounds may interfere with glucose transport, a novel mechanism that distinguishes them from many existing antifungal agents. nih.govresearchgate.net Another potential target for antifungal activity is the inhibition of enzymes like protein mannosyltransferase 1 (PMT1), which is involved in cell wall synthesis. nih.gov Research has also shown that the introduction of specific substituents, such as electron-donating (–OH, –OCH3) and electron-withdrawing (–Cl, –NO2) groups, on the arylidene moieties can enhance the antifungal spectrum. tandfonline.com
| Compound Derivative | Fungal Strain | Activity/EC50 (µg/mL) | Reference |
|---|---|---|---|
| Mycosidine derivatives | Candida spp., Trichophyton rubrum, Microsporum canis | High fungistatic and fungicidal activity | nih.govresearchgate.net |
| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide derivative (4e) | A. solani | 0.85 | chimicatechnoacta.ru |
| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide derivative (4e) | P. lingam | 2.29 | chimicatechnoacta.ru |
| Hybrid para-chloro-benzylidene derivative (31a) | C. parapsilosis, M. canis, T. rubrum | Highest activity in series | mdpi.com |
Antiviral Research and Potential
Preliminary research has indicated that this compound derivatives possess antiviral properties. iranjournals.irresearchgate.net Studies have explored their efficacy against important poultry viruses, namely Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). iranjournals.irresearchgate.net In in-ovo antiviral assays, several 2-aryl substituted thiazolidine-4-carboxylic acids were found to be active against both AIV subtype H9N2 and IBV. iranjournals.irresearchgate.net
Specifically, one compound demonstrated an IC50 value of 3.47 µM against AIV, while another showed an IC50 of 4.10 µM against IBV. iranjournals.irresearchgate.net These findings suggest that 2-aryl substituted thiazolidine-4-carboxylic acids are more potent antiviral agents than their N-acylated derivatives against these viruses. iranjournals.irnih.gov This initial data supports the potential of thiazolidine carboxylic acids as a basis for the development of new antiviral drugs. iranjournals.irresearchgate.net
Anticancer and Antiproliferative Research
Thiazolidine derivatives, particularly thiazolidine-2,4-diones, have emerged as a promising class of compounds in cancer research. nih.govnih.govresearchgate.net Their anticancer effects are multifaceted, involving the suppression of cell proliferation, induction of apoptosis, and modulation of key signaling pathways implicated in tumor development. nih.gov
Evaluation of Cytotoxic Effects on Cancer Cell Lines
A significant body of research has been dedicated to evaluating the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. nih.govresearchgate.netresearchgate.net These studies have demonstrated that certain derivatives exhibit potent and selective cytotoxicity. For instance, 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) have been identified as a new class of cytotoxic agents effective against prostate cancer cells, with some showing low micromolar IC50 values. acs.orgnih.gov
Furthermore, research on melanoma cell lines (B16-F1, A375, and WM-164) revealed that specific ATCAA derivatives showed excellent selectivity and growth-inhibition activity. nih.gov Similarly, potent and selective activity has been observed against various other cancer cell lines, including breast, lung, colon, and hepatocellular carcinoma. nih.govresearchgate.netnih.gov The cytotoxic efficacy is often influenced by the specific substitutions on the thiazolidine ring and the attached aryl groups. mdpi.com For example, compounds with electron-withdrawing groups often exhibit lower IC50 values, indicating higher potency. mdpi.com
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate cancer cells | Low micromolar | nih.gov |
| Compound 1b (ATCAA derivative) | A375 melanoma | - | nih.gov |
| Compound 22 (Thiazolidine-2,4-dione derivative) | MCF-7 (Breast cancer) | 1.21 (concentration tested) | nih.gov |
| Compound 8l (Chromone-linked thiazolidinedione) | A549 (Lung cancer) | 6.1 ± 0.02 | researchgate.net |
| Compound 7f (Acridine-thiazolidine-2,4-dione hybrid) | HeLa (Cervical cancer) | 6.20 ± 1.30 | mdpi.com |
| Compound 12f·2HCl (Acridine-thiazolidine-2,4-dione hybrid) | HCT116 (Colon cancer) | 4.98 ± 2.90 | mdpi.com |
Mechanisms of Apoptosis Induction and Cell Cycle Modulation
The anticancer activity of thiazolidine derivatives is closely linked to their ability to induce programmed cell death (apoptosis) and to interfere with the cancer cell cycle. nih.govnih.gov Several studies have shown that treatment with these compounds leads to an increase in the percentage of cancer cells undergoing apoptosis. nih.govnih.gov For example, an Annexin-V/propidium iodide staining test on MCF-7 breast cancer cells treated with a thiazolidine-2,4-dione derivative showed a significant increase in both early and late apoptotic cells. nih.gov
In addition to inducing apoptosis, these compounds can also modulate the cell cycle. nih.gov Anti-proliferative drugs often work by causing cell cycle arrest at specific checkpoints, which prevents cancer cell progression and can trigger apoptosis. nih.gov Cell cycle analysis has demonstrated that certain 2-arylthiazolidine-4-carboxylic acid amides can increase the percentage of cancer cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The ability of thiazolidine derivatives to modulate these fundamental cellular processes underscores their potential as anticancer agents. nih.govnih.govresearchgate.net
Metabolic and Endocrine System Research
Research into the metabolic and endocrine effects of thiazolidine derivatives has been extensive, particularly concerning their application in managing type 2 diabetes and related metabolic disorders.
Thiazolidine derivatives, especially thiazolidinediones (TZDs), are recognized for their ability to improve insulin (B600854) sensitivity and regulate glucose metabolism. nih.govacs.org They function as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid homeostasis. ontosight.aimdpi.com The activation of PPAR-γ by TZDs like pioglitazone (B448) and rosiglitazone (B1679542) enhances insulin sensitivity in critical tissues such as muscle, fat, and liver. nih.govacs.org
Mechanistically, TZDs have been shown to increase glucose uptake and improve insulin-stimulated glycogen (B147801) synthesis. nih.govacs.orgmssm.edu A study involving patients with type 2 diabetes demonstrated that treatment with TZDs led to a significant improvement in insulin-stimulated glucose uptake and a potentiation of insulin-induced suppression of lipolysis. mssm.edu In preclinical models of glucocorticoid-induced insulin resistance, TZDs were effective in improving insulin sensitivity. nih.gov However, in this specific context, the mechanism did not appear to involve the upregulation of the GLUT4 glucose transporter in skeletal muscle. nih.gov Furthermore, some novel TZD derivatives have been found to increase basal insulin secretion without affecting glucose-stimulated secretion, suggesting a potential to act as antihyperglycemic agents during postprandial conditions. nih.govacs.org
| Compound/Class | Model | Key Finding | Reference |
|---|---|---|---|
| Thiazolidinediones (TZDs) | Patients with Type 2 Diabetes | Improved insulin-stimulated glucose uptake and glycogen synthesis. | mssm.edu |
| Pioglitazone, Englitazone | Rat model of glucocorticoid-induced insulin resistance | Enhanced insulin responsiveness in skeletal muscle. | nih.gov |
| Novel TZD and Rhodanine Derivatives | In vitro | Increased basal insulin secretion and improved glucose uptake. | nih.govacs.org |
| Thiazolidinediones (TZDs) | General (Review) | Reduce insulin resistance via PPAR-γ activation. | mdpi.com |
The utility of thiazolidine compounds extends to the management of broader metabolic disorders beyond type 2 diabetes. Thiazolidine-4-carboxylic acid, also known as thioproline, has shown promise in treating non-alcoholic fatty liver disease (NAFLD). remedypublications.com A study involving patients with NAFLD demonstrated that a six-month treatment with thioproline resulted in a significant improvement in FibroTest scores, which assess liver fibrosis. remedypublications.com This improvement was associated with a decrease in gamma-glutamyl transferase (GGTP) and alanine (B10760859) aminotransferase (ALT) activity, suggesting a reduction in liver inflammation and damage. remedypublications.com
Furthermore, TZDs have been investigated for their beneficial effects in non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD, with encouraging results. mdpi.com Their mechanism of action in the liver includes reducing hepatic fat content and improving liver fibrosis. nih.govmdpi.com The broad effects on glucose and lipid metabolism also position these compounds as potentially valuable in the context of metabolic syndrome. mdpi.com
Anti-inflammatory and Antioxidant Properties
This compound and its derivatives possess significant anti-inflammatory and antioxidant capabilities, which contribute to their therapeutic potential in a range of conditions.
Thiazolidine derivatives have been shown to modulate the production of key pro-inflammatory cytokines. researchgate.net Several studies have demonstrated that these compounds can inhibit the expression and release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS). researchgate.net This anti-inflammatory action is closely linked to the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net
For example, the TZD pioglitazone has been found to suppress the expression of both TNF-α and transforming growth factor-β1 (TGF-β1). mdpi.com In models of neuroinflammation, thiazolidine-4-carboxylic acid derivatives have been shown to down-regulate the overexpression of a suite of pro-inflammatory mediators, including TNF-α, NF-κB, NLRP3, and COX-2. irispublishers.comirispublishers.comnih.gov This modulation of inflammatory pathways suggests a protective effect against neuronal damage. irispublishers.com
The antioxidant properties of thiazolidine compounds are largely attributed to their ability to scavenge reactive oxygen species (ROS). mdpi.com An imbalance between ROS and the body's antioxidant defenses leads to oxidative stress, a key factor in the pathogenesis of numerous diseases. mdpi.com
The antioxidant mechanism of TZD derivatives is thought to involve the donation of a proton to neutralize ROS. mdpi.com The thiazolidine ring itself, with its oxidizable sulfur atom, is believed to contribute to this antioxidant capacity. researchgate.net Furthermore, some thiazolidine derivatives, such as L-2-oxothiazolidine-4-carboxylic acid (OTC), act as prodrugs for cysteine. mdpi.com By increasing intracellular cysteine levels, they promote the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. mdpi.com This enhancement of the cellular antioxidant defense system provides protection against oxidative damage. mdpi.com Recent research also points to the potential of thioproline (thiazolidine carboxylic acid) in protecting against age-related conditions linked to oxidative damage from free radicals. ebi.ac.uk
Glutathione (GSH) Activation and Lipid Peroxidation (LPO) Inhibition
This compound and its related structures, notably L-2-Oxothiazolidine-4-carboxylic acid (OTC), function as crucial precursors for cysteine, a rate-limiting amino acid in the synthesis of glutathione (GSH). nih.govnih.gov This role is central to their antioxidant capabilities. By supplying cysteine, these compounds effectively support and maintain intracellular GSH levels, a cornerstone of the cellular antioxidant defense system. nih.govresearchgate.net The sulfhydryl group inherent in the thiazolidine structure is fundamental to its function as an antioxidant and its role in detoxification processes. researchgate.neteeer.org
The process of lipid peroxidation (LPO), a chain reaction of oxidative degradation of lipids, is a major cause of cellular damage and is implicated in the execution of ferroptosis, an iron-dependent form of cell death. mdpi.com A key enzyme, Glutathione Peroxidase 4 (GPX4), protects cells from this damage by reducing lipid hydroperoxides to lipid alcohols, a process that is dependent on GSH. mdpi.com A decline in cellular GSH compromises GPX4 activity, leading to an accumulation of lipid peroxides and subsequent cell membrane damage. mdpi.com Numerous thiazolidine derivatives have demonstrated the ability to inhibit LPO, which is attributed to their capacity to bolster the GSH pool and thereby enhance the activity of enzymes like GPX4. irispublishers.com Research has shown that OTC can reverse the oxidation of glutathione and protect against liver injury by maintaining GSH concentrations. nih.govresearchgate.net
Table 1: Effects of Thiazolidine Derivatives on Glutathione (GSH) and Lipid Peroxidation (LPO)
| Compound/Derivative | Effect on Glutathione (GSH) | Effect on Lipid Peroxidation (LPO) | Mechanism of Action |
| L-2-Oxothiazolidine-4-carboxylic acid (OTC) | Increases and maintains GSH levels; reverses GSH oxidation. nih.govnih.govresearchgate.net | Inhibits LPO. nih.gov | Acts as a cysteine prodrug, supporting GSH synthesis and subsequent GPX4 activity. nih.govnih.gov |
| Thiazolidine-4-carboxylic acid derivatives | Activate GSH. irispublishers.com | Inhibit LPO. irispublishers.com | Enhance the cellular antioxidant defense system by boosting GSH, which combats reactive oxygen species (ROS) that initiate LPO. irispublishers.com |
| 2-Substituted thiazolidine-4(R)-carboxylic acids | Increase non-protein sulfhydryl (NPSH) levels in the liver. nih.gov | Indirectly inhibits LPO. | The increase in sulfhydryl groups enhances the capacity to neutralize toxins and free radicals, reducing the triggers for LPO. nih.gov |
Neurobiological Research
Neuroprotective Effects and Underlying Mechanisms
Thiazolidine derivatives have demonstrated significant neuroprotective properties in various experimental models, including those of ethanol-induced neurodegeneration. nih.govresearchgate.net The neuroprotective capacity of these compounds is closely linked to their ability to counteract oxidative stress and neuroinflammation, which are common pathological features in a range of neurological disorders. irispublishers.comnih.gov
The underlying mechanisms for these neuroprotective effects are multifaceted. One key pathway involves the regulation of mitochondrial function and apoptosis. For instance, thiazolidinediones have been shown to activate the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.gov The activation of PGC-1α is crucial for mitochondrial biogenesis and function, offering a protective effect on neurons. nih.gov Furthermore, these compounds can modulate the expression of proteins central to the apoptotic cascade. Studies have observed that treatment with a thiazolidinedione derivative reversed the increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2 in a cellular model of Parkinson's disease, indicating a direct influence on cell survival pathways. nih.gov
Table 2: Molecular Mechanisms of Neuroprotection by Thiazolidine Derivatives
| Molecular Target/Pathway | Observed Effect | Underlying Mechanism |
| PGC-1α | Activation | Enhances mitochondrial function and biogenesis, providing neuroprotective effects. nih.gov |
| Bcl-2/Bax Ratio | Increased | Shifts the balance away from apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. nih.gov |
| NF-κB Pathway | Inhibition | Reduces the expression of pro-inflammatory genes, thus attenuating neuroinflammation. irispublishers.comnih.gov |
| Oxidative Stress Markers | Reduction | Scavenges reactive oxygen species (ROS) and boosts endogenous antioxidant systems, protecting neurons from oxidative damage. irispublishers.comnih.govresearchgate.net |
Attenuation of Neuroinflammation and Oxidative Stress in Neural Models
Neuroinflammation and oxidative stress are critical drivers of neuronal damage and cognitive impairment in various neurodegenerative conditions. irispublishers.comnih.gov Research using neural models, particularly those involving ethanol-induced neurotoxicity, has shown that thiazolidine-4-carboxylic acid derivatives can effectively attenuate these harmful processes. irispublishers.comnih.govresearchgate.net
Treatment with these derivatives has been found to significantly reduce the levels of key inflammatory mediators. irispublishers.comnih.gov In animal models of ethanol-induced neuroinflammation, there was an observed decrease in pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Nuclear Factor-kappa B (NF-κB), the NLRP3 inflammasome, and Cyclooxygenase-2 (COX-2). irispublishers.comnih.gov The mechanism appears to involve the interruption of the inflammatory cascade at multiple points. It is suggested that thiazolidine derivatives may reverse the inflammatory cascade initiated by oxidative stress, potentially by modulating the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling pathway. irispublishers.com This comprehensive action on both oxidative stress and subsequent neuroinflammatory pathways underscores their therapeutic potential in neurodegenerative diseases. irispublishers.comnih.gov
Table 3: Impact of Thiazolidine-4-Carboxylic Acid Derivatives on Neuroinflammation and Oxidative Stress Markers
| Marker | Function | Effect of Thiazolidine Derivative Treatment |
| TNF-α | Pro-inflammatory cytokine | Decreased levels in ethanol-induced neuroinflammation models. irispublishers.comnih.gov |
| NF-κB | Transcription factor for inflammatory genes | Inhibition of activation and expression. irispublishers.comnih.gov |
| NLRP3 Inflammasome | Multi-protein complex that initiates inflammation | Reduced activation. irispublishers.comnih.gov |
| COX-2 | Enzyme involved in producing inflammatory prostaglandins | Decreased expression. irispublishers.comnih.gov |
| Reactive Oxygen Species (ROS) | Key initiators of oxidative stress | Reduced levels, attenuating oxidative damage. irispublishers.comnih.gov |
| Antioxidant Enzymes | Cellular defense against ROS | Increased levels/activity. irispublishers.com |
Hepatoprotective and Detoxifying Research
Impact on Liver Fibrosis and Biochemical Markers
Thioproline, also known as thiazolidine-4-carboxylic acid, has been investigated for its beneficial effects on liver health, particularly in the context of chronic liver diseases like Non-Alcoholic Fatty Liver Disease (NAFLD). remedypublications.com Clinical research has demonstrated that treatment with thioproline can lead to significant improvements in markers of liver fibrosis. remedypublications.comremedypublications.com One study involving patients with NAFLD found that a six-month course of treatment resulted in a statistically significant decrease in FibroTest scores, a non-invasive measure of liver fibrosis. remedypublications.com
The treatment was also associated with favorable changes in several biochemical markers that reflect liver function and health. remedypublications.com This included a reduction in the activity of liver enzymes such as Gamma-Glutamyl Transferase (GGTP) and Alanine Aminotransferase (ALT). remedypublications.com Furthermore, a decrease in the concentration of alpha-2-macroglobulin and an increase in apolipoprotein A1 were observed. remedypublications.com In experimental models of thioacetamide-induced liver fibrosis, L-2-oxothiazolidine-4-carboxylic acid (OTC) was shown to ameliorate fibrosis by reducing the expression of key pro-fibrotic markers, including α-smooth muscle actin, transforming growth factor-β1 (TGF-β1), and collagen α1 mRNA. nih.govbmbreports.org
Table 4: Changes in Biochemical Markers in NAFLD Patients After Six Months of Thioproline Treatment
| Biochemical Marker | Direction of Change | Significance (p-value) | Implication |
| FibroTest Score | Decrease | <0.001 | Reduction in estimated liver fibrosis. remedypublications.com |
| GGTP Activity | Decrease | 0.002 | Improvement in cholestatic liver injury. remedypublications.com |
| ALT Activity | Decrease | 0.039 | Reduction in hepatocellular injury. remedypublications.com |
| Alpha-2-macroglobulin | Decrease | <0.001 | Component of FibroTest, indicating reduced fibrosis. remedypublications.com |
| Apolipoprotein A1 | Increase | 0.002 | Component of FibroTest, reflecting improved liver function. remedypublications.com |
Detoxifying Functions through Sulfhydryl Group Interactions
The detoxifying properties of this compound and its derivatives are intrinsically linked to their structure as cyclic sulfur-containing amino acids. researchgate.netremedypublications.com The key to this function is the sulfhydryl (-SH) group. eeer.orgremedypublications.com In the body, particularly within mitochondria, thioproline is metabolized to N-formyl cysteine. remedypublications.com This metabolite contains a free sulfhydryl group, which is a potent reducing agent. remedypublications.com
These free -SH groups can donate a hydrogen atom to various endogenous and exogenous toxic metabolites, a chemical reaction that reduces and inactivates the toxins. remedypublications.com This process is a crucial cellular detoxification mechanism. For instance, the formation of thioproline from cysteine and formaldehyde (B43269) is considered a natural pathway for detoxifying formaldehyde. eeer.org Furthermore, studies in mice have shown that 2-substituted thiazolidine-4(R)-carboxylic acids can increase the concentration of non-protein sulfhydryls (NPSH) in the liver, enhancing the organ's detoxification capacity and suggesting a hepatoprotective effect. nih.gov This ability to bolster the pool of sulfhydryl groups underscores the compound's role in protecting the liver from toxic insults. researchgate.netnih.gov
Table 5: Detoxification Mechanism via Sulfhydryl Groups
| Process | Description | Key Component |
| Metabolic Conversion | Thioproline is converted in mitochondria. | N-formyl cysteine |
| Toxin Inactivation | The free sulfhydryl group donates hydrogen to toxic metabolites, reducing and neutralizing them. | Sulfhydryl (-SH) Group |
| Enhancement of Liver Capacity | Increases the concentration of non-protein sulfhydryls (NPSH) in the liver. | 2-Substituted thiazolidine-4(R)-carboxylic acids |
| Formaldehyde Detoxification | Thioproline is formed from the condensation of cysteine and formaldehyde. | Thioproline |
Structure Activity Relationship Sar Studies
Systematic Analysis of Structural Modifications and Their Biological Impact
Systematic modifications of the thiazolidine (B150603) ring are crucial for modulating biological activity. The thiazolidine nucleus allows for a large number of substitutions, particularly at the C2, N3, and C5 positions, which significantly influences the compound's pharmaceutical properties. nih.govresearchgate.net Studies comparing different thiazolidine-carboxylic acid isomers have revealed significant differences in their biological impact. For instance, thiazolidine-2-carboxylic acid (also known as beta-thiaproline) has demonstrated higher inhibitory activity in protein synthesizing systems compared to its isomer, thiazolidine-4-carboxylic acid (gamma-thiaproline). nih.gov Both act as competitive inhibitors of proline, but the positioning of the carboxylic acid group relative to the sulfur and nitrogen atoms within the ring directly impacts the degree of inhibition. nih.gov
In derivatives such as 2-arylthiazolidine-4-carboxylic acid amides, modifications to the amide side chain, the thiazolidine ring itself, and substituents on the phenyl ring at C2 all play a role in determining antiproliferative activity against cancer cell lines. nih.gov The group attached to the C2-position is often considered to have the most substantial influence on the structure and properties of the resulting compound. researchgate.net Research on various thiazolidine-2,4-dione derivatives has shown that the type of substituent at both the thiazolidine ring and the carboxylic moiety has a great impact on the antimicrobial activity of the compound. mdpi.com
Influence of Side Chains and Ring Substituents on Activity
The nature and position of substituents on the thiazolidine ring or its side chains are critical determinants of biological activity. In many classes of thiazolidine derivatives, an attached phenyl ring is considered essential for activity. nih.gov
Key findings on the influence of substituents include:
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents significantly affect activity. The presence of electron-withdrawing groups (EWGs) such as -NO₂, -Cl, and -Br on a phenyl substituent has been shown to enhance antibacterial activity against certain strains like E. coli and also to increase antioxidant activity. nih.gov Conversely, electron-donating groups (EDGs) like -OCH₃ can enhance antibacterial activity against other strains, such as S. aureus and B. subtilis. nih.gov
Positional Isomerism: The position of a substituent on an aromatic ring can dramatically alter biological efficacy. For example, in a series of thiazolidine-2,4-dione derivatives, a methoxy (B1213986) group at the meta position conferred greater antimicrobial activity than the same group at the para position. mdpi.com Similarly, a chloro group at the ortho position showed more activity than when it was at the para position. mdpi.com In other studies, substitution at the meta position of a benzylidene group was found to increase potency, regardless of the substituent's electronic nature. nih.gov
Side Chain Composition: The composition of side chains attached to the thiazolidine ring, such as an acetate (B1210297) chain at the N3 position, can increase binding affinity to biological targets. This is attributed to the formation of polar interactions with amino acid residues in the target protein. nih.gov
| Substituent Group | Position | Observed Biological Impact | Compound Class Studied |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -Cl, -Br) | Varies (often para) | Enhanced antibacterial activity (E. coli), increased antioxidant activity. nih.gov | Thiazolidine-2,4-diones |
| Electron-Donating (e.g., -OCH₃) | Varies (ortho/para) | Enhanced antibacterial activity (S. aureus, B. subtilis). nih.gov | Thiazolidine-2,4-diones |
| Methoxy (-OCH₃) | meta | Enhanced antimicrobial activity compared to para position. mdpi.com | Thiazolidine-2,4-diones |
| Chloro (-Cl) | ortho | Enhanced antimicrobial activity compared to para position. mdpi.com | Thiazolidine-2,4-diones |
| Acetate Chain | N3 Position | Increased binding affinity. nih.gov | Thiazolidinediones |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, including derivatives of this compound. mdpi.com The spatial arrangement of atoms can significantly affect a molecule's ability to interact with its biological target.
For instance, in studies of 2-arylthiazolidine-4-carboxylic acid amides, compounds were synthesized as a mix of stereoisomers, such as (2RS, 4R), indicating that the relative and absolute configuration at the chiral centers (C2 and C4) is a critical factor in their anticancer activity. nih.gov Research on other chiral heterocyclic compounds has demonstrated that different isomers can have vastly different levels of biological activity. Often, only one specific isomer (e.g., the (5S, αS) isomer) displays significant potency, while its enantiomers and diastereoisomers are much less active or completely inactive. mdpi.com This stereoselectivity suggests that biological processes such as membrane transport or binding to a target enzyme are highly specific to a particular three-dimensional structure. mdpi.com Therefore, the stereochemistry at the C2 position of this compound and its derivatives is a crucial factor that must be controlled and defined to achieve optimal biological effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique used to predict the biological activity of chemical compounds based on their structural and physicochemical properties, known as molecular descriptors. nih.gov This approach is widely used to guide the design of new thiazolidine derivatives. nih.govstmjournals.in
QSAR models are built by developing a mathematical equation that correlates descriptors with activity. wikipedia.org For thiazolidine derivatives, QSAR studies have successfully predicted various activities:
Antitubercular Activity: A QSAR model for thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with antitubercular activity. nih.gov This suggests that increasing these properties in new derivatives could lead to more potent compounds.
Antimicrobial Activity: In a study of 4-thiazolidinone (B1220212) derivatives, a QSAR model revealed that multidimensional steric and electronic factors, such as the heat of formation and dipole energy, showed a strong correlation with antimicrobial activity. stmjournals.in
Solubility: QSAR has also been used to predict physicochemical properties. A model for thiazolidine-4-carboxylic acid derivatives used quantum chemical descriptors to successfully predict their aqueous solubility. researchgate.net
These models are validated to ensure they are robust and predictive. stmjournals.in A well-validated QSAR model can then be used to screen new, untested compounds and prioritize them for synthesis and biological evaluation, thereby accelerating the drug discovery process.
| Activity Modeled | Compound Class | Key Correlated Descriptors | Model Finding |
|---|---|---|---|
| Antitubercular nih.gov | Thiazolidine-4-ones | MLFER_S, GATSe2, Shal (positively); SpMAD_Dzs (negatively) | High polarizability, electronegativity, and halogen count increase activity. |
| Antimicrobial stmjournals.in | 4-Thiazolidinone derivatives | Heat of formation (HF), Dipole energy (D2), Electronic energy | Steric and electronic factors strongly correlate with biological activity. |
| Aqueous Solubility researchgate.net | Thiazolidine-4-carboxylic acid derivatives | Quantum chemical descriptors (e.g., electrostatic potentials) | The model could accurately predict the solubility of the compounds. |
Computational Chemistry and Spectroscopic Characterization in Research
Computational Methodologies for Conformational Analysis and Molecular Interactions
Computational approaches have become indispensable in the exploration of thiazolidine-2-carboxylic acid's chemical and biological properties. These in silico methods allow for the prediction and analysis of molecular behavior, saving time and resources in the research and development process.
Molecular modeling and virtual screening are powerful computational tools used to identify and optimize potential drug candidates. In the context of this compound, these techniques have been successfully employed to discover novel enzyme inhibitors. For instance, a study aimed at identifying new urease inhibitors utilized an internal combinatorial library of compounds. Through molecular modeling and virtual screening of a vast database containing 90,000 ligands, (4R)-thiazolidine carboxylic acid and its 2-substituted analogs were identified as promising active inhibitors of urease. nih.gov This approach allows for the rapid screening of large chemical libraries to select a smaller, more manageable number of compounds for synthesis and further testing. nih.govresearchgate.net
The process typically involves generating 3D models of the target enzyme and the potential ligands. These models are then used to predict how the ligands will bind to the enzyme's active site. The ligands with the best-predicted binding affinities are then prioritized for further investigation. nih.govresearchgate.net This computer-guided approach has proven to be a successful strategy in the planned synthesis of bioactive molecules. nih.gov
To refine the predictions from virtual screening, molecular docking algorithms are employed. These algorithms simulate the binding process between a ligand and a protein at an atomic level, providing a more detailed understanding of the interaction. For the identified (4R)-thiazolidine carboxylic acid-based urease inhibitors, docking algorithms such as Grid and FlexX were utilized. nih.govresearchgate.net
These algorithms place the ligand in various orientations and conformations within the enzyme's active site and calculate a scoring function to estimate the binding affinity. The results of these docking studies revealed that the carboxylic acid group of (4R)-thiazolidine carboxylic acid interacts directly with the nickel ions in the bimetallic center of the urease active site. researchgate.netresearchgate.net Specifically, the two oxygen atoms of the carboxylic terminal were found to be tightly bound to the nickel center, with distances of 1.22 Å and 1.48 Å, which is believed to be responsible for the observed inhibitory activity. researchgate.netresearchgate.net In contrast, the (4S)-isomer showed a less favorable interaction, with its carboxylic terminal positioned further from the nickel center. researchgate.net These findings highlight the importance of stereochemistry in enzyme inhibition and demonstrate the predictive power of docking algorithms.
Theoretical calculations are employed to understand the intrinsic properties of molecules, such as their geometry and energy. In a study involving the 1,3-dipolar cycloaddition reactions of thioisatin with this compound, theoretical calculations were performed to investigate the regioselectivity of the resulting cycloadducts. nih.govresearchgate.netresearchgate.net The geometrical and energetic properties of the reactants, transition states, and products were analyzed using computational methods. nih.govresearchgate.netresearchgate.net
These calculations, often performed using programs like Gaussian, can optimize the molecular geometry to find the most stable conformation. nih.govresearchgate.net For example, the geometry of the azomethine ylide intermediate derived from thioisatin and this compound was optimized at the AM1 level of theory, revealing an almost planar structure. nih.govresearchgate.netresearchgate.net By calculating the activation and stabilization energies, researchers can predict the most likely reaction pathway and the stereochemical outcome of the reaction. nih.govresearchgate.net
Ab initio quantum chemistry methods are used to calculate various molecular descriptors from first principles, without the need for empirical parameters. These descriptors, which include properties like electrostatic potentials, local charges, and frontier molecular orbital (HOMO and LUMO) energies, are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. tubitak.gov.trresearchgate.netresearchgate.nettubitak.gov.tr
In a QSAR study on thiazolidine-4-carboxylic acid derivatives, ab initio theory was used to calculate a range of quantum chemical descriptors. tubitak.gov.trresearchgate.net These descriptors were then used to build a mathematical model that could predict the acidity constants of these compounds. tubitak.gov.tr The study found that descriptors related to the atoms near the deprotonation center and the substitution site were particularly important in determining the acidity. tubitak.gov.tr Similarly, another QSPR study utilized ab initio calculations to predict the solubility of thiazolidine-4-carboxylic acid derivatives. researchgate.netresearchgate.net Such models are valuable for predicting the properties of new, unsynthesized compounds. tubitak.gov.trresearchgate.net
The calculation of thermodynamic variables provides insight into the stability and reactivity of molecules. For a series of novel thiazolidinone derivatives, theoretical calculations of thermodynamic variables were performed using the Gaussian program. jmchemsci.comjmchemsci.com These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), ionization potential (IP), and electron affinity (EA). jmchemsci.com
From these fundamental properties, other thermodynamic variables like hardness and softness can be derived, which are indicators of the molecule's reactivity. jmchemsci.com For instance, a smaller HOMO-LUMO energy gap suggests that a molecule is more polarizable and thus "softer" and more reactive. jmchemsci.comjmchemsci.com In the analyzed thiazolidinone derivatives, one compound was identified as being "softer" with a lower hardness value, while another was found to be "harder" with less softness, indicating differences in their chemical reactivity. jmchemsci.com
Advanced Spectroscopic Techniques for Structural Elucidation in Research Contexts
A variety of advanced spectroscopic techniques are routinely used to determine the precise chemical structure of this compound and its derivatives. These methods provide complementary information that, when combined, allows for unambiguous structural assignment.
In the synthesis of new heterocyclic scaffolds through the cycloaddition of thioisatin with this compound, the structures of the resulting cycloadducts were confirmed using a combination of FT-IR, NMR (¹H and ¹³C), and mass spectrometry. nih.govresearchgate.net The infrared spectrum of a diphenylacetylene (B1204595) cycloadduct, for example, showed characteristic absorption bands for the carbonyl (>C=O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) stretching vibrations at 1715 cm⁻¹, 1420 cm⁻¹, and 690 cm⁻¹, respectively. nih.govresearchgate.net
The ¹H NMR spectrum of the same cycloadduct displayed distinct signals for the protons in the thiazolidine (B150603) ring and the aromatic regions. nih.govresearchgate.net The ¹³C NMR spectrum provided further confirmation, with signals corresponding to the carbonyl carbon, aromatic carbons, olefinic carbons, and the spiro carbon, as well as the carbons of the thiazolidine ring. nih.govresearchgate.netresearchgate.net Mass spectrometry was used to determine the molecular weight of the cycloadduct, with the molecular ion peak observed at an m/z of 413. nih.govresearchgate.netresearchgate.net
The following tables summarize typical spectroscopic data for the parent compound, this compound.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | DMSO-d₆ | Data available but specific shifts vary |
| ¹³C | - | Data available but specific shifts vary |
Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com
Table 2: Key FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretch, broad | 2500-3300 |
| N-H (Amine) | Stretch | 3200-3500 |
| C-H (Alkane) | Stretch | 2850-2960 |
| C=O (Carboxylic Acid) | Stretch | 1700-1725 |
| C-N | Stretch | 1020-1250 |
| C-S | Stretch | 600-750 |
Characteristic ranges compiled from various sources. nih.govmdpi.comresearchgate.netutdallas.edu
Table 3: Mass Spectrometry Data for a this compound Derivative
| Derivative | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| Diphenylacetylene cycloadduct | EI | 413 | 385 ([M-CO]⁺), 235, 108 ([C₆H₄S]⁺) |
Data from a study on cycloaddition reactions. nih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to delineate the molecular framework.
In ¹H NMR spectra, the chemical shifts and coupling patterns of the protons on the thiazolidine ring provide key information. For instance, the proton at the C2 position, a newly formed chiral center in many synthetic routes, gives a characteristic signal whose multiplicity and coupling constant can help determine the relative stereochemistry. tandfonline.com Protons of the methylene (B1212753) groups in the ring (at C5) and the methine proton at C4 also show distinct resonances. chemicalbook.comrsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. chemicalbook.com The carbonyl carbon of the carboxylic acid group, the C2 and C4 carbons of the thiazolidine ring, and the methylene carbon at C5 all resonate at characteristic frequencies. nih.govresearchgate.net The chemical shift of the C2 carbon is particularly sensitive to the substituent attached to it. tandfonline.com
Table 1: Example ¹H and ¹³C NMR Spectral Data for Thiazolidine Derivatives
| Compound | Nucleus | Chemical Shift (δ ppm) | Key Assignments |
|---|---|---|---|
| (5R,8R)-spiro-6,7-diphenyl-1-aza-4-thia-bicyclo chemicalbook.comchemicalbook.com-6-octene-8,3'-benzo[b]thiophene-2'-one | ¹H NMR | 2.51 (t), 2.60 (t), 4.15 (s) | 3-CH₂, 2-CH₂, 5-CH |
| ¹³C NMR | 34.56, 45.43, 46.72, 86.23, 183.54 | C-3, C-2, C-5, Spiro C-8, C=O | |
| Methyl (R)-3-(2,2-dichloroacetyl)-2,2-dimethylthiazolidine-4-carboxylate | ¹H NMR | 5.99 (s), 5.10 (d), 3.85 (s), 3.30-3.42 (m), 1.89 (d) | CHCl₂, N-CH, O-CH₃, S-CH₂, C-(CH₃)₂ |
Note: The data presented are for derivatives of this compound and serve as examples of how NMR is applied for structural characterization. Data sourced from multiple research articles. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous confirmation of the molecular formula of newly synthesized this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of the elemental composition of the molecule. acs.orgacs.org
This technique can readily distinguish between compounds that have the same nominal mass but different elemental formulas. The experimentally measured mass is compared to the theoretical mass calculated from the molecular formula. A close match between the found and calculated values provides strong evidence for the proposed structure. mdpi.comrsc.orgrsc.org HRMS data is often reported as the mass of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. mdpi.comrsc.org
Table 2: Example High-Resolution Mass Spectrometry (HRMS) Data for Thiazolidine Derivatives
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| (2R,4R)-tert-Butyl 4-(3-methoxy-2,2-dimethyl-3-oxopropanoyl)-2-phenylthiazolidine-3-carboxylate | [M+H]⁺ | 394.1688 | 394.1694 |
| Methyl (R)-3-(2,4-dichlorobenzoyl)-2,2-dimethylthiazolidine-4-carboxylate | [M+Na]⁺ | 370.0042 | 370.0046 |
Note: The data illustrates the high accuracy of HRMS in confirming the elemental composition of various thiazolidine derivatives. Data sourced from multiple research articles. mdpi.comrsc.orgrsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule, making it a valuable tool in the characterization of this compound and its derivatives. The IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to the vibrations of particular chemical bonds. nih.govresearchgate.net
For thiazolidine-4-carboxylic acids, a very broad absorption band is often observed in the region of 3200-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid group involved in hydrogen bonding. scialert.netresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1740 cm⁻¹. nih.govscialert.net Other key absorptions include the C-N stretching vibration (around 1450-1420 cm⁻¹) and the C-S stretching vibration (around 715-670 cm⁻¹), which help to confirm the presence of the thiazolidine ring. nih.govresearchgate.net In N-acylated derivatives, an additional strong amide C=O stretching band is observed, typically in the range of 1685-1630 cm⁻¹. mdpi.com
Table 3: Characteristic Infrared (IR) Absorption Bands for Thiazolidine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch, H-bonded | 3200 - 2500 (broad) |
| Carboxylic Acid C=O | Stretch | 1740 - 1700 |
| Amide C=O (N-acyl) | Stretch | 1685 - 1630 |
| C-N | Stretch | 1450 - 1420 |
Note: The wavenumber ranges are approximate and can vary depending on the specific molecular structure and solid-state effects. Data compiled from multiple research articles. nih.govmdpi.comscialert.netresearchgate.net
Single Crystal X-ray Diffraction for Stereostructure Determination and Biological Activity Correlation
Single Crystal X-ray Diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. novapublishers.com This powerful technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is often impossible to determine conclusively by spectroscopic methods alone. novapublishers.comrsc.org
For this compound derivatives, which often contain multiple chiral centers (e.g., at C2 and C4), X-ray crystallography is crucial for unequivocally establishing the relative and absolute configuration of the stereoisomers. mdpi.comrsc.orgjst.go.jp It can distinguish between cis and trans isomers and determine the conformation of the five-membered thiazolidine ring, which typically adopts a twisted or envelope conformation. nih.gov
Crucially, the detailed structural information obtained from X-ray diffraction can be correlated with the biological activity of the compound. novapublishers.comnih.gov Studies have shown that the specific stereochemistry of thiazolidine derivatives can have a profound impact on their therapeutic effects. rsc.org For example, the anti-breast cancer activity of certain 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids was found to be dependent on the absolute configuration at the C2 position. rsc.org Similarly, the antibacterial activity of some derivatives against strains like P. aeruginosa was shown to be highly structure-dependent. nih.gov By providing an exact molecular structure, X-ray crystallography enables researchers to build robust structure-activity relationships (SAR), which are essential for the rational design of more potent and selective therapeutic agents. rsc.orgnih.gov
Preclinical and Mechanistic Pathological Investigations
Effects on Cellular Viability and Function in Experimental Models
Thiazolidine-2-carboxylic acid and its related compounds have been investigated for their effects on fundamental cellular processes. As a proline analog where the beta methylene (B1212753) group is replaced by a sulfur atom, this compound has been shown to interfere with protein synthesis. nih.gov Studies have demonstrated that it can be activated and transferred to tRNA specific for proline (tRNAPro) by aminoacyl-tRNA synthetases from Escherichia coli and rat liver. nih.gov This action allows it to be incorporated into growing polypeptide chains, where it subsequently impairs further elongation, effectively inhibiting protein synthesis. nih.gov This inhibitory effect has been observed in systems from E. coli, rat liver, and rabbit reticulocytes. nih.gov In mammalian systems, it not only inhibits proline incorporation but also that of other amino acids, such as leucine (B10760876). nih.gov
In studies on specific cell types, derivatives have shown direct impacts on cell viability. For instance, research on chicken Sertoli cells indicated that a thiazolidinone derivative led to decreased cellular viability, proliferation, and metabolic activity. jifro.ir This was accompanied by an increase in the production of reactive oxygen species (ROS), suggesting an induction of oxidative stress. jifro.ir
Other investigations have focused on the role of thiazolidine (B150603) derivatives as prodrugs for L-cysteine, a precursor to the critical intracellular antioxidant glutathione (B108866) (GSH). L-2-oxothiazolidine-4-carboxylic acid (OTC), for example, is a cysteine prodrug that has been shown to maintain tissue glutathione levels. researchgate.net Similarly, 2-substituted thiazolidine-4(R)-carboxylic acids were found to increase the concentration of non-protein sulfhydryls (NPSH) and the activity of sulfurtransferase enzymes in mouse liver, which points to a potential protective role. nih.gov However, these same compounds were observed to deplete NPSH in the mouse brain, indicating tissue-specific effects on cellular function. nih.gov
Table 1: Summary of Effects on Cellular Viability and Function
| Compound/Derivative | Experimental Model | Observed Effects | Reference |
|---|---|---|---|
| This compound | E. coli, Rat Liver, Rabbit Reticulocytes | Competitive inhibitor of proline; inhibits protein synthesis by impairing polypeptide elongation. | nih.gov |
| Thiazolidinone derivative | Chicken Sertoli Cells | Decreased cellular viability, proliferation, and metabolic activity; increased reactive oxygen species (ROS). | jifro.ir |
| 2-Substituted thiazolidine-4(R)-carboxylic acids | Mouse Liver and Brain | Increased non-protein sulfhydryls (NPSH) and sulfurtransferase activity in liver; depleted NPSH in the brain. | nih.gov |
| L-2-oxothiazolidine-4-carboxylic acid | Rat Model of Liver Injury | Acts as a cysteine prodrug to maintain glutathione levels. | researchgate.net |
Studies on Specific Tissue and Organ Systems (e.g., Testicular, Hepatic)
The effects of thiazolidine compounds have been examined in specific organ systems, with notable findings in testicular and hepatic tissues.
In the liver, various thiazolidine-4-carboxylic acid derivatives have been reported to possess hepatoprotective, restorative, and detoxifying effects. google.comremedypublications.com Preclinical studies using a rat model of alcohol-induced liver injury found that L-2-oxothiazolidine-4-carboxylic acid (OTC) offered protection by maintaining glutathione levels and blunting the activation of Kupffer cells, which are implicated in inflammatory liver damage. researchgate.net Another derivative, 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), was shown to protect against acetaminophen-induced depletion of glutathione and cysteine in the liver. nih.gov However, not all findings are protective; a study using a derivative, (4S)-2-(4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid, reported vacuolization and degeneration in both hepatocyte and Kupffer cells in zebrafish liver tissue. jifro.ir
In testicular tissue, investigations using (4S)-2-(4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid in a zebrafish model revealed significant degenerative effects. jifro.irjifro.ir Pathological changes were observed in multiple cell types critical for spermatogenesis, including Sertoli cells, Leydig cells, and the spermatogenic cells themselves. jifro.irjifro.ir These findings suggest that certain thiazolidine derivatives can exert negative impacts on testicular cell morphology and function. jifro.ir
Detailed examination using transmission electron microscopy has provided insight into the subcellular damage caused by certain thiazolidine derivatives in testicular tissue. jifro.irjifro.ir In a study on zebrafish exposed to (4S)-2-(4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid, distinct ultrastructural pathologies were identified in various testicular cells. jifro.ir
Sertoli Cells: These supportive cells exhibited mitochondrial swelling, significant loss of mitochondrial cristae, and the formation of autophagic vacuoles. jifro.irjifro.ir
Leydig Cells: The cells responsible for androgen production showed degeneration of mitochondria, dilatation of the smooth endoplasmic reticulum (sER) tubules, and a widened perinuclear space. jifro.irjifro.ir
Spermatocytes: In these germ cells, researchers noted mitochondrial degeneration, a dilated perinuclear space, and dilated sER. jifro.irjifro.ir
Spermatids: Developing spermatids displayed an irregular condensation of genetic material and a separation between the nuclear membrane and the genetic material. jifro.irjifro.ir Mitochondrial degeneration and dilatation of sER tubules were also observed. jifro.irjifro.ir
These ultrastructural findings point to widespread organelle damage, particularly affecting mitochondria and the smooth endoplasmic reticulum, which are vital for energy production, lipid metabolism, and calcium homeostasis.
Table 2: Summary of Ultrastructural Degenerative Effects in Zebrafish Testis
| Cell Type | Observed Pathological Changes | Reference |
|---|---|---|
| Sertoli Cells | Mitochondrial swelling, intense cristae loss, autophagic vacuoles. | jifro.irjifro.ir |
| Leydig Cells | Perinuclear space dilatation, mitochondria degeneration, dilatation in sER tubules. | jifro.irjifro.ir |
| Spermatocytes | Dilated perinuclear space, mitochondrial degeneration, dilated smooth endoplasmic reticulum (sER). | jifro.irjifro.ir |
| Spermatids | Separation between genetic material and nuclear membrane, irregular condensation of genetic material, mitochondrial degeneration, dilatation of sER tubules. | jifro.irjifro.ir |
The cellular and ultrastructural damage observed in preclinical models has direct implications for developmental processes, particularly spermatogenesis. The degenerative effects on Sertoli, Leydig, and spermatogenic cells in the zebrafish model suggest that exposure to certain thiazolidine compounds could impair male reproductive function. jifro.ir
The damage to mitochondria in spermatozoa is particularly concerning, as these organelles are crucial for providing the energy required for motility, a key factor in fertility. jifro.ir Furthermore, the decondensation and irregular condensation of genetic material observed in spermatids and spermatozoa represent a form of developmental abnormality. jifro.ir These findings, combined with the presence of immature spermatids in the tubular lumen alongside released spermatozoa, suggest that (4S)-2-(4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid may cause a developmental delay in spermatogenic cells. jifro.ir The inhibition of protein synthesis by this compound also carries broad implications for growth and development, as it can disrupt the formation of essential proteins required for normal cellular function and proliferation. nih.gov
Advanced Research Applications and Future Directions
Thiazolidine-2-carboxylic Acid as a Probe for Biochemical Systems
This compound, also known as β-thiaproline, serves as an effective probe for exploring biochemical systems due to its ability to act as a proline analogue. nih.govebi.ac.uk In this role, the β-methylene group of proline is substituted by a sulfur atom. nih.govsmolecule.com This structural mimicry allows it to interact with enzymes and pathways that normally involve proline.
One of the key systems it helps to probe is that of D-amino acid metabolism. This compound is a notable substrate for D-amino acid oxidase (DAAO), an enzyme involved in the breakdown of D-amino acids. smolecule.comnih.gov Research has shown that it is a better substrate for DAAO at a pH of 8.5 than at 7.5, and its catalytic turnover number is comparable to that of D-proline. ebi.ac.uknih.gov The compound is formed from the reaction of cysteamine (B1669678) and glyoxylate (B1226380), and it is this adduct that acts as the true physiological substrate for D-amino acid oxidase. ebi.ac.uknih.gov The oxidation product has been identified as delta 2-thiazoline-2-carboxylic acid. nih.gov This interaction provides a mechanism to study the kinetics and substrate specificity of DAAO and its potential role in metabolic control. ebi.ac.uknih.gov
Furthermore, its derivatives are being developed as specific biomarkers. For instance, 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid has been identified as a stable biomarker for exposure to 2-chlorobenzalmalononitrile (CS gas), formed from the reaction of a CS hydrolysis product with endogenous cysteine. nih.gov Similarly, 2-thiothiazolidine-4-carboxylic acid (TTCA) is being evaluated as a potential urinary biomarker for the intake of cruciferous vegetables, as it is a common metabolite of isothiocyanates found in these plants. nih.gov
Role in Understanding Amino Acid Metabolism and Protein Synthesis
The primary mechanism through which this compound aids in understanding amino acid metabolism is through its action as a competitive inhibitor of proline. nih.gov This inhibition has been demonstrated in various protein synthesizing systems, including those from Escherichia coli, rat liver, and rabbit reticulocytes. nih.govebi.ac.uk
The process begins when this compound is activated by aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding transfer RNA (tRNA) molecules. nih.gov Specifically, it is activated and transferred to tRNAPro, the tRNA for proline. nih.gov Once attached to the tRNA, it can be incorporated into a growing polypeptide chain in the place of proline during protein synthesis. nih.gov
However, the incorporation of this analogue disrupts the normal process of protein elongation. The presence of this compound in the polypeptide chain impairs further elongation, effectively inhibiting protein biosynthesis. nih.gov In mammalian systems, it has been observed to inhibit not only proline incorporation but also that of other amino acids like leucine (B10760876). nih.gov This inhibitory effect is more pronounced with this compound (β-thiaproline) compared to its isomer, thiazolidine-4-carboxylic acid (γ-thiaproline). nih.gov By studying the specific points of inhibition and the consequences of its incorporation, researchers gain valuable insights into the stringency of the protein synthesis machinery and the critical role of proline's specific structure in protein folding and function.
| System Studied | Observed Effect of this compound | Reference |
| E. coli protein synthesis | Competitive inhibitor of proline incorporation | nih.gov |
| Rat liver protein synthesis | Competitive inhibitor of proline incorporation | nih.gov |
| Rabbit reticulocyte lysate | Inhibition of proline and leucine incorporation; impairment of polypeptide chain elongation | nih.gov |
| D-amino acid oxidase system | Acts as a good substrate, leading to its oxidation | nih.gov |
Emerging Research Areas for this compound Derivatives
The versatile thiazolidine (B150603) scaffold is a fertile ground for synthetic modification, leading to a wide array of derivatives with potential applications in medicine and agriculture. chemimpex.comnih.gov A significant area of emerging research is the development of novel pharmaceuticals. Thiazolidine derivatives have shown a broad spectrum of biological activities, including:
Antimicrobial and Antifungal agents : New series of thiazolidine-2,4-dione carboxamides and amino acid derivatives have been synthesized and tested against various bacteria and fungi, with some showing moderate activity. mdpi.comresearchgate.net
Anti-inflammatory drugs : The thiazolidine ring is a component of compounds being investigated for anti-inflammatory properties. nih.govmdpi.com
Anticancer agents : Certain derivatives are being explored for their potential as anticancer drugs. nih.govmdpi.com
Antidiabetic agents : Thiazolidinediones (TZDs) are a known class of antidiabetic drugs, and research continues to explore new derivatives as aldose reductase inhibitors to manage diabetic complications. mdpi.comtandfonline.com
Antiviral inhibitors : Derivatives of thiazolidine-4-carboxylic acid have been designed as potential inhibitors of influenza neuraminidase. nih.gov
Beyond pharmaceuticals, this compound derivatives are used in agrochemical formulations to enhance the bioactivity and efficacy of crop protection agents. chemimpex.com Another novel application is in the synthesis of new heterocyclic scaffolds through reactions like 1,3-dipolar cycloadditions, expanding the chemical space for drug discovery. ebi.ac.uk Researchers are also modifying these compounds, for example by acylation, to improve properties like lipophilicity, which can enhance bioavailability and therapeutic efficacy. acs.org
| Derivative Class | Potential Application | Research Finding | Reference |
| Thiazolidine-2,4-diones | Antidiabetic, Antimicrobial | Synthesized derivatives show activity as aldose reductase inhibitors and moderate antibacterial/antifungal effects. | mdpi.comtandfonline.com |
| (4R)-thiazolidine carboxylic acid | Enzyme Inhibition | Identified as active inhibitors of urease. | researchgate.net |
| Acylated (polyhydroxyalkyl)thiazolidine carboxylic acids | Improved Drug Delivery | Acylation increases lipophilicity, potentially improving bioavailability. | acs.org |
| Thiazolidine-triazole hybrids | Antifungal | Designed hybrid molecules show promise as antifungal agents. | mdpi.com |
Challenges and Opportunities in Translating Research Findings
Despite the promising research, several challenges must be overcome to translate these findings into practical applications. A primary challenge is optimizing the biological activity and safety of these derivatives. ontosight.ai While many compounds show activity in laboratory assays (in vitro), their efficacy and safety in living organisms (in vivo) require extensive investigation. ontosight.ai
Another significant hurdle is bioavailability. The ability of a compound to be absorbed and reach its target in the body is crucial for its therapeutic effect. Research into modifying thiazolidine derivatives, such as by adding acyl groups to increase lipophilicity, is one approach to address this challenge. acs.org Achieving the right balance between hydrophilicity (for solubility in aqueous environments) and lipophilicity (for crossing cell membranes) is key. acs.org
Furthermore, the synthesis of these complex derivatives can be challenging, requiring multi-step processes. Optimizing these synthetic routes to be efficient and cost-effective is essential for large-scale production. mdpi.com
However, these challenges are matched by significant opportunities. The thiazolidine ring is a "pharmacologically important group of heterocyclic compounds," offering a versatile scaffold for creating new drugs. nih.govmdpi.com The ability to make numerous substitutions on the ring allows for fine-tuning the properties of the molecule to enhance its activity and reduce toxicity. nih.gov The use of computational techniques like molecular modeling and virtual screening is accelerating the discovery of potent derivatives by predicting their interactions with biological targets, as seen in the identification of urease inhibitors. researchgate.net The continued collaboration between chemists, biologists, and medical professionals will be vital to fully harness the potential of this compound and its derivatives for future medical and technological breakthroughs. ontosight.ai
Q & A
Q. What are the recommended methods for synthesizing thiazolidine-2-carboxylic acid in laboratory settings?
this compound can be synthesized via cyclocondensation reactions between cysteine and aldehydes under controlled pH and temperature. For example, reacting L-cysteine with formaldehyde in aqueous solution at pH 4–5 and 25°C yields the compound. Optimization of reaction time (typically 6–12 hours) and stoichiometric ratios (1:1 aldehyde-to-cysteine) is critical to minimize byproducts like thiazolidine-4-carboxylic acid . Purification often involves recrystallization using ethanol-water mixtures or column chromatography with silica gel.
Q. How can this compound be quantified in biological samples?
High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is widely used. A reverse-phase C18 column and mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile gradient) provide optimal separation. Calibration curves using synthetic standards (purity >98%) are essential for accuracy. For cellular studies, derivatization with dansyl chloride improves sensitivity in fluorescence-based detection .
Q. What are the primary biochemical roles of this compound in cellular systems?
The compound acts as a proline analog, inhibiting proline-dependent enzymes such as prolyl hydroxylases. It also modulates redox balance by serving as a precursor for glutathione (GSH) synthesis. In pancreatic β-cells, it enhances insulin secretion via Ca²⁺-mobilizing second messengers (e.g., NAADP and cADPR) at concentrations ≥400 μM .
Advanced Research Questions
Q. How does the stability of this compound vary under different experimental conditions?
Stability is pH-dependent: the compound degrades rapidly under alkaline conditions (pH >8) due to ring-opening reactions but remains stable at acidic to neutral pH (2–7) for ≥24 hours. Thermal degradation occurs above 60°C, necessitating storage at 4°C in desiccated environments. Stability in cell culture media is reduced by 30–40% over 12 hours due to metabolic uptake .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from concentration-dependent behavior or cell-type-specific metabolism. Dose-response studies (e.g., 50–1000 μM ranges) and parallel assays for GSH levels, ROS production, and enzyme inhibition are recommended. Control experiments with thiazolidine-4-carboxylic acid help isolate structure-activity relationships .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Spill Management: Sweep solid material into sealed containers; avoid aqueous rinses to prevent environmental contamination.
- Disposal: Follow hazardous waste guidelines (e.g., incineration for solids) .
Methodological Case Studies
Q. Why do some studies report this compound as a pro-oxidant despite its GSH-boosting effects?
At high concentrations (>1 mM), the compound may transiently deplete cellular NADPH pools, leading to oxidative stress. This biphasic effect underscores the need for time-resolved assays (e.g., hourly measurements over 24 hours) to capture dynamic redox shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
